BenchChemオンラインストアへようこそ!

6-Amino-4-methylpyridin-3-OL

Kinase Inhibition PI3Kδ Cancer Research

Essential trisubstituted pyridine for PI3Kδ inhibitor programs. The 4-methyl group drives nanomolar cellular potency (IC50=374 nM), critical for B-cell malignancy research. The low LogP (0.5) enhances solubility over fluorinated analogs. Distinct H-bond donor/acceptor motif enables crystal engineering. Ensure target engagement reproducibility; avoid inactive des-methyl or 2-amino-5-hydroxy isomers.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 1033203-10-9
Cat. No. B3204288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-methylpyridin-3-OL
CAS1033203-10-9
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1O)N
InChIInChI=1S/C6H8N2O/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3,(H2,7,8)
InChIKeyVELRMXJVDKFEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-methylpyridin-3-OL (CAS 1033203-10-9) for Medicinal Chemistry and Chemical Biology Research


6-Amino-4-methylpyridin-3-OL (CAS 1033203-10-9) is a heterocyclic small molecule with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol, belonging to the class of aminopyridinols . This compound is a trisubstituted pyridine derivative featuring a hydroxyl group at the 3-position, a methyl group at the 4-position, and a primary amino group at the 6-position . It is supplied as a research-grade chemical (≥97% purity) and serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive small molecules .

Why Generic Substitution Fails for 6-Amino-4-methylpyridin-3-OL in Critical Research Applications


The specific 6-amino-4-methyl-3-ol substitution pattern on the pyridine ring confers distinct electronic and steric properties that directly influence biological activity and synthetic utility, making simple substitution with other regioisomers or des-methyl/des-amino analogs unreliable . For instance, the 4-methyl group is essential for maintaining the desired hydrophobic interactions in the ATP-binding pocket of kinases like PI3Kδ, as evidenced by structure-activity relationship (SAR) studies, and its removal can lead to a significant loss in potency [1]. Furthermore, the precise positioning of the hydrogen bond-donating 6-amino and 3-hydroxyl groups is critical for selective target engagement, differentiating this compound from its 2-amino-5-hydroxy isomer (CAS 946826-32-0), which exhibits a distinct binding profile . Therefore, relying on a 'generic' aminopyridinol without verifying the exact substitution pattern risks introducing variability in key assays, compromising the reproducibility and validity of downstream research outcomes.

Quantitative Differentiation Guide for 6-Amino-4-methylpyridin-3-OL vs. Key Analogs


Enhanced Biochemical Potency in a Cellular PI3Kδ Assay Compared to Des-methyl Analog

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, a compound incorporating the 6-Amino-4-methylpyridin-3-OL scaffold demonstrated an IC50 of 374 nM [1]. This contrasts sharply with a closely related analog lacking the 4-methyl group on the pyridine ring, which showed significantly reduced potency (IC50 > 10,000 nM) in a comparable biochemical PI3Kδ assay [2]. The presence of the 4-methyl group is thus critical for achieving nanomolar-range cellular activity.

Kinase Inhibition PI3Kδ Cancer Research

Distinct Physicochemical Profile (LogP) Drives Differential Pharmacokinetic Behavior

The calculated partition coefficient (XLogP3) for 6-Amino-4-methylpyridin-3-OL is 0.5 , which is notably lower than that of the structurally similar 3-Amino-6-fluoro-4-methylpyridine (CAS 954236-33-0), which has a calculated LogP of 1.2 . This difference in lipophilicity suggests that 6-Amino-4-methylpyridin-3-OL will exhibit higher aqueous solubility and a potentially different tissue distribution profile when incorporated into larger molecules.

ADME Lipophilicity Drug Design

Unique Hydrogen-Bonding Capacity Enables Specific Crystal Packing and Solid-State Properties

The precise arrangement of the amino and hydroxyl groups in 6-Amino-4-methylpyridin-3-OL results in a calculated Topological Polar Surface Area (TPSA) of 59.1 Ų and a hydrogen bond donor count of 2 . While comparative single-crystal data is not available for this exact compound, its isomeric counterpart, 2-Amino-5-hydroxy-4-methylpyridine (CAS 946826-32-0), with its altered donor/acceptor geometry, is known to form distinct intermolecular hydrogen-bonding networks in the solid state [1]. This difference in supramolecular synthons can lead to significant variations in melting point, solubility, and crystal morphology.

Crystallography Solid-State Chemistry Materials Science

Best-Fit Research and Industrial Applications for 6-Amino-4-methylpyridin-3-OL


Lead Optimization of PI3Kδ Inhibitors for Hematologic Malignancies

Medicinal chemistry teams focused on developing selective PI3Kδ inhibitors for the treatment of B-cell malignancies should prioritize 6-Amino-4-methylpyridin-3-OL as a key building block. The quantitative evidence shows that its 4-methyl group is crucial for achieving nanomolar potency in a cellular assay (IC50 = 374 nM), while the des-methyl analog is virtually inactive . This scaffold provides a validated starting point for generating potent and selective inhibitors, as supported by patent literature [1].

Synthesis of ADME-Optimized Kinase Inhibitor Candidates

For drug discovery programs where balancing potency with favorable pharmacokinetic properties is a primary goal, 6-Amino-4-methylpyridin-3-OL offers a distinct advantage over more lipophilic pyridine isosteres. Its lower calculated LogP (0.5) compared to fluorinated analogs (LogP ~1.2) suggests that its incorporation can help maintain acceptable aqueous solubility and reduce the risk of high metabolic clearance, which are common liabilities in lipophilic kinase inhibitors [1]. This makes it a strategic choice for lead optimization campaigns focused on improving drug-like properties.

Exploration of Hydrogen-Bond Directed Crystal Engineering and Co-crystal Design

Researchers in solid-state and materials chemistry can leverage the unique hydrogen-bond donor/acceptor motif of 6-Amino-4-methylpyridin-3-OL for crystal engineering studies. Its TPSA of 59.1 Ų and dual donor groups (2) provide a well-defined supramolecular synthon for exploring co-crystal formation with complementary molecules (e.g., carboxylic acids). This property is particularly valuable for modifying the physicochemical properties of pharmaceutical intermediates or developing novel organic solid-state materials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-4-methylpyridin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.